molecular formula C16H20ClFN2O2S B2715354 4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415630-64-5

4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2715354
CAS No.: 2415630-64-5
M. Wt: 358.86
InChI Key: ZKVHPCZITBUCDG-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound characterized by the presence of both morpholine and thiomorpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with morpholine to form an intermediate, which is then reacted with thiomorpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological applications are still under investigation, but its structural features suggest potential use as a ligand in biochemical assays or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties, including potential anti-inflammatory, antiviral, or anticancer activities. The presence of both morpholine and thiomorpholine rings may contribute to its interaction with biological targets.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine stands out due to the presence of both morpholine and thiomorpholine rings. This dual-ring structure may confer unique chemical and biological properties, making it a versatile compound for various applications. The combination of chlorinated and fluorinated phenyl groups also enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

[4-[(2-chloro-6-fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O2S/c17-13-2-1-3-14(18)12(13)10-19-4-7-22-15(11-19)16(21)20-5-8-23-9-6-20/h1-3,15H,4-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVHPCZITBUCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=C(C=CC=C2Cl)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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